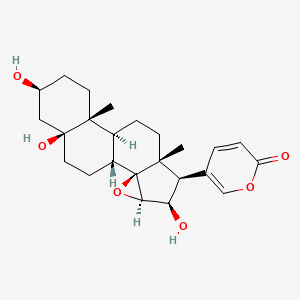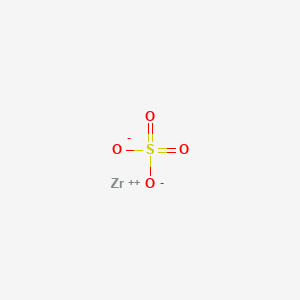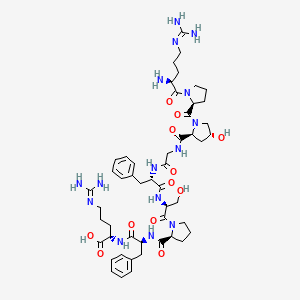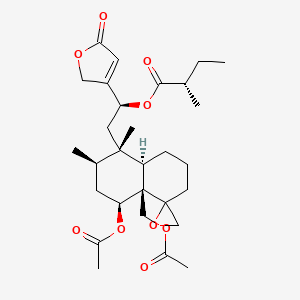
Desacetylcinobufotalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desacetylcinobufotalin is a natural compound derived from the skin of the toad Bufo bufo gargarizans Cantor. It belongs to the class of bufadienolides, which are known for their potent biological activities, including anticancer properties . This compound has been studied for its ability to induce apoptosis in cancer cells, making it a subject of interest in pharmacological research .
Mechanism of Action
Target of Action
Desacetylcinobufotalin, also known as De-O-acetylcinobufotalin, is a natural compound that has been found to have significant antitumor activity . The primary targets of this compound are cancer cells, particularly HepG2 cells . It induces apoptosis in these cells, leading to their death .
Mode of Action
This compound interacts with its targets by inducing apoptosis via the mitochondria pathway . This interaction results in significant changes within the target cells, including the marked inhibition of HepG2 cells . The IC50 value, a measure of the effectiveness of this compound in inhibiting biological function, is 0.0279μmol/ml for HepG2 cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to dysregulate cell proliferation, which is a key mechanism in its anti-tumor effects . Network pharmacology analyses suggest that this compound may inhibit hepatocellular carcinoma (HCC) via directly modulating cancer, metabolism, and immune-related pathways .
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impact its bioavailability . The pharmacokinetic characteristics of this compound vary widely, which could explain differences in the efficacy of different formulations .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been found to induce apoptosis in HepG2 cells, leading to their death . This results in a marked inhibition effect on these cells .
Biochemical Analysis
Biochemical Properties
Desacetylcinobufotalin plays a crucial role in biochemical reactions, primarily as an apoptosis inducer. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the mitochondrial pathway, where this compound increases the expression of pro-apoptotic proteins such as Bax and decreases the expression of anti-apoptotic proteins like Bcl-2 . This interaction leads to the activation of caspases, which are essential for the execution of apoptosis. Additionally, this compound has been shown to inhibit the activity of certain kinases involved in cell survival pathways, further promoting apoptosis in cancer cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by disrupting the mitochondrial membrane potential and activating the caspase cascade . This compound also influences cell signaling pathways, such as the PI3K-AKT and MAPK pathways, which are critical for cell proliferation and survival . By inhibiting these pathways, this compound reduces cell proliferation and promotes cell death. Furthermore, it affects gene expression by modulating the transcription of genes involved in apoptosis and cell cycle regulation . In addition to its anti-cancer effects, this compound has been reported to impact cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key steps. At the molecular level, this compound binds to and inhibits the activity of specific kinases, such as PI3K and AKT, which are involved in cell survival and proliferation pathways . This inhibition leads to the activation of downstream effectors, including the pro-apoptotic proteins Bax and caspases, resulting in apoptosis . Additionally, this compound modulates the expression of genes involved in apoptosis and cell cycle regulation by interacting with transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the anti-cancer effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to one month and -80°C for up to six months . Over time, this compound continues to induce apoptosis in cancer cells, with sustained inhibition of cell proliferation and survival pathways . Long-term studies in vitro and in vivo have demonstrated that this compound maintains its anti-cancer activity, although the extent of its effects may vary depending on the experimental conditions and duration of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to induce apoptosis and inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cardiotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects, while exceeding this threshold may lead to adverse effects. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxicity in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been reported to affect the metabolism of key metabolites, such as ATP and NADH, by modulating the activity of enzymes involved in energy production and oxidative phosphorylation . Additionally, this compound influences the levels of reactive oxygen species (ROS) and antioxidant enzymes, contributing to its pro-apoptotic effects . The metabolic pathways affected by this compound are critical for its anti-cancer activity, as they regulate cellular energy balance and redox homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to interact with efflux transporters, such as P-glycoprotein, which play a role in its cellular uptake and distribution . The localization and accumulation of this compound within cells are influenced by these transporters, affecting its bioavailability and therapeutic efficacy . Additionally, this compound may bind to plasma proteins, which can impact its distribution and clearance from the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been reported to localize primarily in the mitochondria, where it exerts its pro-apoptotic effects by disrupting the mitochondrial membrane potential and activating the caspase cascade . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its therapeutic efficacy . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Desacetylcinobufotalin can be synthesized through the hydrolysis of cinobufotalin, which involves the removal of an acetyl group. The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process . The synthetic route involves the use of solvents such as methanol or ethanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound involves the extraction of cinobufotalin from the skin of Bufo bufo gargarizans Cantor, followed by hydrolysis to obtain this compound . The extraction process includes steps such as drying, grinding, and solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Desacetylcinobufotalin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more reactive intermediates, while reduction can yield less oxidized forms of this compound .
Scientific Research Applications
Desacetylcinobufotalin has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Cinobufotalin: The parent compound from which desacetylcinobufotalin is derived.
Bufalin: Another bufadienolide with similar anticancer properties.
Resibufogenin: A related compound with potent biological activities.
Uniqueness
This compound is unique due to its specific structure, which lacks an acetyl group compared to cinobufotalin. This structural difference contributes to its distinct biological activities and pharmacokinetic properties . Its ability to induce apoptosis in cancer cells with high potency sets it apart from other similar compounds .
Properties
CAS No. |
4099-30-3 |
|---|---|
Molecular Formula |
C24H32O6 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-[(2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |
InChI |
InChI=1S/C24H32O6/c1-21-8-5-14(25)11-23(21,28)10-7-16-15(21)6-9-22(2)18(13-3-4-17(26)29-12-13)19(27)20-24(16,22)30-20/h3-4,12,14-16,18-20,25,27-28H,5-11H2,1-2H3/t14-,15?,16?,18-,19+,20+,21+,22+,23-,24+/m0/s1 |
InChI Key |
FRYICJTUIXEEGK-VGKSGQJVSA-N |
SMILES |
CC12CCC(CC1(CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O)O |
Isomeric SMILES |
C[C@]12CCC3C([C@@]14[C@H](O4)[C@@H]([C@@H]2C5=COC(=O)C=C5)O)CC[C@]6([C@@]3(CC[C@@H](C6)O)C)O |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















